Bace1-IN-10
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Overview
Description
Bace1-IN-10 is a potent inhibitor of the enzyme beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is crucial in the production of the neurotoxic beta-amyloid peptide, which is implicated in the pathogenesis of Alzheimer’s disease. Inhibiting BACE1 has been a significant focus in the development of therapeutic agents aimed at reducing beta-amyloid levels in the brain, thereby potentially treating or preventing Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bace1-IN-10 involves multiple steps, including the formation of key intermediates through various organic reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance the compound’s potency and selectivity towards BACE1. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are essential to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Bace1-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Bace1-IN-10 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BACE1 and its effects on beta-amyloid production.
Biology: Employed in cellular and animal models to investigate the role of BACE1 in Alzheimer’s disease and other neurodegenerative disorders.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease, with ongoing clinical trials to assess its safety and efficacy.
Industry: Utilized in the development of diagnostic assays and screening platforms for BACE1 inhibitors.
Mechanism of Action
Bace1-IN-10 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This prevents the cleavage of amyloid precursor protein (APP) and the subsequent formation of beta-amyloid peptides. The inhibition of BACE1 disrupts the amyloidogenic pathway, reducing the accumulation of beta-amyloid plaques in the brain. Molecular targets involved include the active site residues of BACE1, such as aspartic acid residues, which are crucial for its catalytic function .
Comparison with Similar Compounds
Similar Compounds
Peiminine: A natural compound with BACE1 inhibitory activity, identified through molecular docking studies.
27-Deoxywithaferin A: Another natural compound with potential BACE1 inhibitory effects.
11-Oxotigogenin: A synthetic compound showing promising results as a BACE1 inhibitor
Uniqueness of Bace1-IN-10
This compound is unique due to its high potency and selectivity towards BACE1, making it a valuable tool for studying the enzyme’s role in Alzheimer’s disease. Its ability to cross the blood-brain barrier and its favorable pharmacokinetic properties further distinguish it from other BACE1 inhibitors .
Properties
Molecular Formula |
C33H49N5O8S |
---|---|
Molecular Weight |
675.8 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2R,3S)-1-[4-(carboxymethyl)anilino]-2-hydroxy-5-methylhexan-3-yl]amino]-1-oxo-3-thiophen-2-ylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H49N5O8S/c1-5-20(4)30(38-31(44)24(34)12-13-28(40)41)33(46)37-26(17-23-7-6-14-47-23)32(45)36-25(15-19(2)3)27(39)18-35-22-10-8-21(9-11-22)16-29(42)43/h6-11,14,19-20,24-27,30,35,39H,5,12-13,15-18,34H2,1-4H3,(H,36,45)(H,37,46)(H,38,44)(H,40,41)(H,42,43)/t20-,24-,25-,26-,27+,30-/m0/s1 |
InChI Key |
OQWGJQLSGPHRFH-HARCJINFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CS1)C(=O)N[C@@H](CC(C)C)[C@@H](CNC2=CC=C(C=C2)CC(=O)O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CS1)C(=O)NC(CC(C)C)C(CNC2=CC=C(C=C2)CC(=O)O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
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